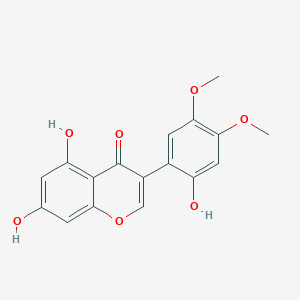

2'-Hydroxy-5'-methoxybiochanin A

Descripción

2'-Hydroxy-5'-methoxybiochanin A is a flavonoid isolated primarily from Salvia plebeia, a plant widely distributed across Asia and traditionally used for treating hepatitis, urinary tract infections, and inflammatory conditions . Structurally, it belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at the 2' and 5' positions of the B-ring, respectively . This compound has demonstrated significant antioxidant activity, outperforming other phenolic constituents in Salvia plebeia extracts, such as β-sitosterol and 6-methoxy-luteolin-7-glucoside, in radical scavenging assays .

Propiedades

Número CAS |

122127-74-6 |

|---|---|

Fórmula molecular |

C17H14O7 |

Peso molecular |

330.29 g/mol |

Nombre IUPAC |

5,7-dihydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-13-5-9(11(19)6-14(13)23-2)10-7-24-15-4-8(18)3-12(20)16(15)17(10)21/h3-7,18-20H,1-2H3 |

Clave InChI |

XTQFIPOLABHASM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC |

SMILES canónico |

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC |

Otros números CAS |

122127-74-6 |

Sinónimos |

2'-HMBA 2'-hydroxy-5'-methoxybiochanin A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Salvia Species

The structural uniqueness of 2'-Hydroxy-5'-methoxybiochanin A becomes evident when compared to other flavonoids isolated from Salvia species (Table 1):

Table 1. Structural and functional comparison of flavonoids from Salvia species

- Substituent Position and Bioactivity: The 2'-OH and 5'-OCH₃ groups in 2'-Hydroxy-5'-methoxybiochanin A are critical for its antioxidant efficacy, as these substituents optimize electron delocalization and hydrogen donation . Hesperetin, a flavanone from S. officinalis, shares a 4'-OCH₃ group but differs in its C-ring saturation (flavanone vs. flavone) and additional hydroxyl groups at positions 5 and 5.

Functional Differentiation

- Antioxidant Activity: While 2'-Hydroxy-5'-methoxybiochanin A is highlighted for its strong antioxidant capacity, other Salvia flavonoids like 6-methoxynaringenin exhibit dual antimicrobial and anti-inflammatory effects, suggesting that methoxy group placement (e.g., at position 6 vs. 5') influences target specificity .

- Anti-inflammatory Potential: Although 2'-Hydroxy-5'-methoxybiochanin A is implicated in anti-inflammatory pathways via Salvia plebeia extracts , its isolated activity remains less characterized compared to diterpenoids like konishone (IC₅₀: 9.8 µg/mL for NO inhibition) from Cunninghamia konishii . This underscores the role of compound class (flavonoid vs. diterpenoid) in modulating inflammatory responses.

Pharmacokinetic Considerations

- The methoxy groups in 2'-Hydroxy-5'-methoxybiochanin A may enhance metabolic stability compared to polyhydroxylated analogues like luteolin, which undergoes rapid glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.